![molecular formula C9H8N4O2 B2730546 [4-(2H-Tetrazole-5-yl)phenyl]acetic acid CAS No. 389140-24-3](/img/structure/B2730546.png)
[4-(2H-Tetrazole-5-yl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2H-Tetrazole-5-yl)phenyl]acetic acid: is an organic compound with the molecular formula C9H8N4O2. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values.
科学的研究の応用
Chemistry: Tetrazole derivatives are used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions .
Biology: In biological research, tetrazole derivatives are studied for their potential as enzyme inhibitors and receptor ligands. They are also used in molecular docking studies to explore their interactions with biological targets .
Medicine: Tetrazole derivatives have shown promise as antibacterial, antifungal, anticancer, and anti-inflammatory agents. They are being investigated for their potential use in treating diseases such as tuberculosis and cancer .
Industry: In the industrial sector, tetrazole derivatives are used in the synthesis of advanced materials, including explosives and propellants, due to their high nitrogen content and energetic properties .
作用機序
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One method involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2]-cycloaddition with dicyandiamide and sodium azide.
Click Chemistry Approach: Another approach uses click chemistry, which involves eco-friendly methods such as using water as a solvent, moderate conditions, and non-toxic reagents to achieve good yields.
Industrial Production Methods: Industrial production methods for tetrazole derivatives often involve scalable and cost-effective processes. These methods typically use readily available starting materials and aim to minimize the use of hazardous reagents and conditions .
化学反応の分析
Types of Reactions:
Oxidation: Tetrazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions are common, where tetrazole derivatives react with halides or other electrophiles under basic or acidic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, electrophiles, bases, acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce tetrazole alcohols .
類似化合物との比較
Oteseconazole: An antifungal agent that inhibits the fungal enzyme cytochrome P450.
Quilseconazole: Another antifungal agent with a similar mechanism of action to oteseconazole.
NNC0640: A negative allosteric modulator of the glucagon-like peptide-1 receptor.
Uniqueness: [4-(2H-Tetrazole-5-yl)phenyl]acetic acid is unique due to its specific structure, which combines a tetrazole ring with a phenylacetic acid moiety. This combination allows it to exhibit a wide range of biological activities and makes it a versatile compound for various scientific and industrial applications.
特性
IUPAC Name |
2-[4-(2H-tetrazol-5-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-8(15)5-6-1-3-7(4-2-6)9-10-12-13-11-9/h1-4H,5H2,(H,14,15)(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOZGDRQJRZOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389140-24-3 |
Source


|
| Record name | 2-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

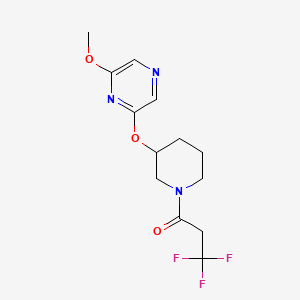
![9-(4-butylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
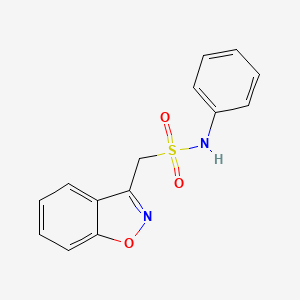
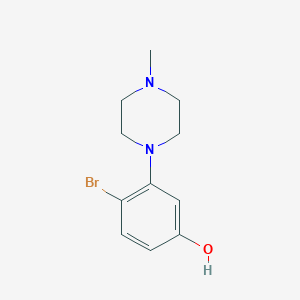
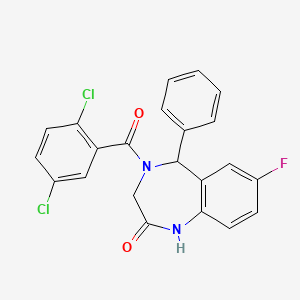

![N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2730478.png)
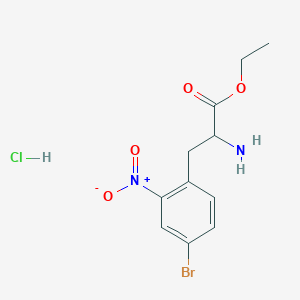
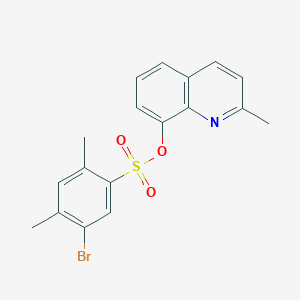



![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2730486.png)
